

# In-Depth Technical Guide to the Biological Activity of ORG 2058

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Compound of Interest		
Compound Name:	PLH2058	
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#### **Abstract**

ORG 2058, scientifically known as 16α-ethyl-21-hydroxy-19-norpregn-4-ene-3,20-dione, is a potent and highly selective synthetic progestin. Its primary biological activity is mediated through its high-affinity binding to the progesterone receptor (PR), a key regulator of female reproductive functions. This document provides a comprehensive technical overview of the biological activity of ORG 2058, with a focus on its interaction with the progesterone receptor, the subsequent signaling pathways, and the experimental methodologies used to characterize these activities. It has been noted that the designation "**PLH2058**" is likely a typographical error for "ORG 2058," as the latter is a well-documented research compound.

## Core Biological Activity: Progesterone Receptor Agonist

ORG 2058 functions as a specific agonist for the progesterone receptor (PR). Its high affinity and selectivity make it a valuable tool in research for studying PR-mediated physiological and pathological processes.

## **Binding Affinity and Specificity**

ORG 2058 exhibits a high binding affinity for the progesterone receptor. Quantitative analysis has determined its dissociation constant (Kd) to be approximately 0.14 nM for the progesterone



receptor in human ovarian cancer xenografts.[1] This high affinity underscores its potency as a progestin.

Crucially, ORG 2058 demonstrates high specificity for the PR with minimal binding to other steroid hormone receptors. This selectivity is vital for its utility as a research tool, as it minimizes off-target effects.

Receptor	Relative Binding Affinity
Progesterone Receptor	High
Estrogen Receptor	Very Low
Glucocorticoid Receptor	Very Low
Androgen Receptor	Partial competition at high concentrations
Mineralocorticoid Receptor	Low

Table 1: Receptor Binding Specificity of ORG 2058. This table summarizes the relative binding affinity of ORG 2058 to various steroid hormone receptors.

# Mechanism of Action: Progesterone Receptor Signaling

Upon binding to the progesterone receptor, ORG 2058 initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic signaling pathways.

### **Classical Genomic Signaling Pathway**

The conventional mechanism of action for progestins like ORG 2058 involves the genomic signaling pathway.



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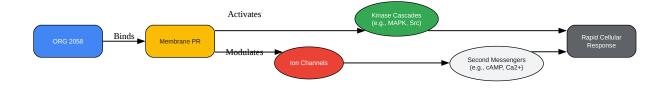
Caption: Classical genomic signaling pathway of the progesterone receptor.

#### Pathway Description:

- Ligand Binding: ORG 2058, being lipid-soluble, diffuses across the cell membrane and binds
  to the progesterone receptor located in the cytoplasm, which is in an inactive complex with
  heat shock proteins (HSPs).
- Conformational Change and Dimerization: Upon ligand binding, the PR undergoes a conformational change, dissociates from the HSPs, and dimerizes.
- Nuclear Translocation: The activated PR dimer translocates into the nucleus.
- DNA Binding and Gene Regulation: In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.
- Transcription Modulation: The binding of the PR to PREs, along with the recruitment of coactivators or co-repressors, modulates the transcription of target genes, leading to changes in protein synthesis and ultimately, a cellular response.

### **Non-Genomic Signaling Pathway**

In addition to the classical genomic pathway, progestins can also elicit rapid, non-genomic effects. These actions are initiated by a subpopulation of PR located at the cell membrane or in the cytoplasm.



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Caption: Non-genomic signaling pathway of the progesterone receptor.

Pathway Description: Binding of ORG 2058 to membrane-associated PRs can rapidly activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, and modulate ion channel activity. These non-genomic actions occur within minutes and do not require gene transcription or protein synthesis.

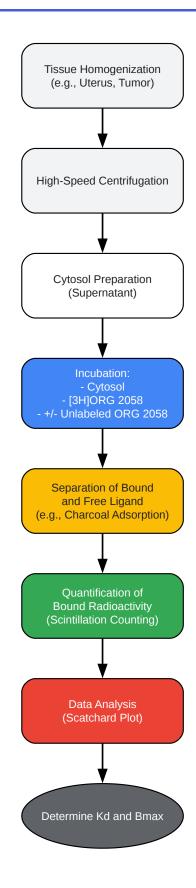
## **Experimental Protocols**

The characterization of ORG 2058's biological activity relies on various in vitro and in vivo experimental techniques.

## **Progesterone Receptor Binding Assay (Cytosolic)**

This protocol is a generalized procedure for determining the binding affinity of ligands like ORG 2058 to the cytosolic progesterone receptor.





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Caption: Workflow for a cytosolic progesterone receptor binding assay.



#### **Detailed Methodology:**

- Tissue Preparation: Target tissues (e.g., uterus from estrogen-primed animals or PR-positive tumor tissue) are homogenized in a suitable buffer.
- Cytosol Preparation: The homogenate is subjected to ultracentrifugation to pellet cellular debris and organelles, yielding a supernatant fraction containing the cytosolic proteins, including the PR.
- Binding Reaction: Aliquots of the cytosol are incubated with a constant concentration of radiolabeled ORG 2058 (e.g., [³H]ORG 2058) and increasing concentrations of unlabeled ORG 2058. A set of tubes containing only the radiolabeled ligand is used to determine total binding, while a set with a large excess of unlabeled ligand is used to determine non-specific binding.
- Separation of Bound and Free Ligand: After incubation, unbound ligand is removed, typically by adsorption to dextran-coated charcoal followed by centrifugation.
- Quantification: The radioactivity in the supernatant, representing the bound ligand, is measured using a liquid scintillation counter.
- Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed, for example, by Scatchard plot analysis, to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

# Downstream Effects: Regulation of Gene Expression

As a PR agonist, ORG 2058 is expected to regulate the expression of progesterone-responsive genes. The specific genes affected will depend on the cell type and context.

#### Investigative Methods:

 Reporter Gene Assays: Cells are co-transfected with a PR expression vector and a reporter construct containing a PRE-driven promoter linked to a quantifiable reporter gene (e.g., luciferase). The effect of ORG 2058 on reporter gene activity is then measured.



- Quantitative Real-Time PCR (qRT-PCR): The expression levels of known progesterone target genes (e.g., SGK1, MYC) can be quantified in cells treated with ORG 2058.
- Microarray or RNA-Sequencing: These high-throughput methods can be used to identify the global changes in gene expression induced by ORG 2058 treatment.

#### Conclusion

ORG 2058 is a synthetic progestin characterized by its high affinity and selectivity for the progesterone receptor. Its biological activity is primarily mediated through the activation of both genomic and non-genomic PR signaling pathways, leading to the regulation of gene expression and other cellular responses. The detailed understanding of its mechanism of action, facilitated by the experimental protocols outlined in this guide, establishes ORG 2058 as an invaluable tool for researchers in the fields of endocrinology, reproductive biology, and oncology.

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#### References

- 1. Induction of progesterone receptor with 17 beta-estradiol in human ovarian cancer -PubMed [pubmed.ncbi.nlm.nih.gov]
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